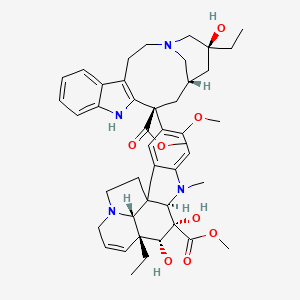
N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide
説明
Highly selective dopamine D4 receptor agonist at rat D4 and human D4.4 receptors (Ki values are 12.1 and 7.9 nM, respectively). Potent, full agonist at rat dopamine D4 receptors (EC50 = 28.4 nM). Superior selectivity profile to PD168077 and CP226269. No affinity for other dopamine receptors (Ki > 1 μM). Able to rapidly cross the blood-brain barrier following systemic administration.
Selective agonist of dopamine D4 receptor
A412997 is a dopamine D4 receptor.
科学的研究の応用
Antifungal Activities
Research conducted by Ugwu & Okoro (2014) explored the antifungal properties of N-pyridin-2-yl substituted acetamides. The compounds synthesized showed significant antifungal activity against Candida albicans and Aspergillus niger, outperforming the reference drug fluconazole.
Antiallergic Properties
A study by Menciu et al. (1999) focused on N-(pyridin-4-yl)-(indol-3-yl)alkylamides as antiallergic agents. They found that certain compounds in this series were significantly more potent than traditional antiallergic drugs in inhibiting histamine release and interleukin production.
Nucleophilic Aromatic Substitution
Getlik et al. (2013) described the use of 3-halo-4-aminopyridines with acyl chlorides and triethylamine, leading to a rearrangement reaction involving nucleophilic aromatic substitution. This process is significant in creating pyridin-4-yl α-substituted acetamide products, demonstrating an important chemical transformation in medicinal chemistry (Getlik et al., 2013).
Anticancer Effects
Wang et al. (2015) investigated the modification of N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, focusing on its anticancer effects. They found that altering the compound to include an alkylurea moiety significantly retained its antiproliferative activity and reduced toxicity (Wang et al., 2015).
Synthesis of Novel Compounds
Moghadam & Amini (2018) synthesized a novel compound derived from the indibulin and combretastatin scaffolds, showing promising cytotoxic activity against various breast cancer cell lines. This research highlights the potential for developing new therapeutic agents in cancer treatment (Moghadam & Amini, 2018).
特性
IUPAC Name |
N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCDMGGMCUKHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212234 | |
| Record name | A-412997 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide | |
CAS RN |
630116-49-3 | |
| Record name | N-(3-Methylphenyl)-4-(2-pyridinyl)-1-piperidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630116-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | A-412997 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630116493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-412997 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-412997 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWL9H93ARB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1664155.png)










